Product packaging for 1-bromoisoquinolin-7-ol(Cat. No.:CAS No. 1694232-81-9)

1-bromoisoquinolin-7-ol

Cat. No.: B6205957
CAS No.: 1694232-81-9
M. Wt: 224.1
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Description

1-Bromoisoquinolin-7-ol (CAS 1694232-81-9) is a brominated isoquinoline derivative of high interest in synthetic and medicinal chemistry. With the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol, this compound serves as a crucial synthetic intermediate . The bromine atom at the 1-position and the hydroxyl group at the 7-position of the isoquinoline scaffold make it a versatile building block for constructing more complex molecular architectures through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations . Its primary research value lies in its application as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals . Furthermore, the structural motif of functionalized isoquinolines is frequently explored in the development of novel organic materials and fluorescent probes for sensing applications . Researchers utilize this compound to develop new synthetic methodologies and to create libraries of compounds for high-throughput screening in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet for safe handling and storage information.

Properties

CAS No.

1694232-81-9

Molecular Formula

C9H6BrNO

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Bromoisoquinolin 7 Ol

Precursor Synthesis Approaches to Substituted Isoquinoline (B145761) Systems

The creation of the isoquinoline skeleton is a foundational step for which numerous classical and modern methods have been developed. These methods can be adapted to produce isoquinolin-7-ol or its precursors, which can then undergo subsequent bromination.

Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are cornerstones of isoquinoline synthesis. acs.orgharvard.edu The Bischler-Napieralski reaction, for instance, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, which could be used to form a dihydroisoquinoline intermediate that is subsequently oxidized. acs.org Similarly, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, a method particularly useful for producing tetrahydroisoquinolines that can be aromatized. acs.orgrsc.org

More contemporary approaches offer greater versatility and substrate scope. One powerful method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This strategy provides a convergent route to highly substituted isoquinolines, where various functional groups can be incorporated by trapping anionic intermediates with different electrophiles. nih.govnih.gov This allows for the assembly of as few as two or as many as four components in a single operation. nih.gov

Another modern approach utilizes transition metal catalysis. For example, a rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime, followed by cyclization with an internal alkyne, provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Such methods are highly efficient and tolerate a wide range of functional groups, making them suitable for preparing complex precursors. organic-chemistry.org

Method Description Potential for 7-OH Precursor Reference
Bischler-NapieralskiCyclization of a β-arylethylamide.Requires a meta-hydroxylated β-phenylethylamine derivative. acs.org
Pictet-SpenglerCondensation and cyclization of a β-arylethylamine.Requires a meta-hydroxylated β-phenylethylamine derivative. acs.orgrsc.org
Lithiated Imine CondensationCondensation of lithiated o-tolualdehyde imines with nitriles.A methoxy (B1213986) or other protected hydroxyl group can be present on the starting materials. nih.govnih.gov
Rh(III)-Catalyzed C-H ActivationC-H activation of oximes and cyclization with alkynes.An aryl ketone with a meta-hydroxyl (or protected) group can be used. organic-chemistry.org

Regioselective Bromination Techniques for Isoquinolinols

Once the isoquinolin-7-ol core is obtained, the next critical step is the regioselective introduction of a bromine atom at the C1 position. The electronic nature of the isoquinoline ring, influenced by the nitrogen atom and the activating hydroxyl group at C7, dictates the positions susceptible to electrophilic attack. The hydroxyl group strongly directs electrophiles to its ortho (C6, C8) and para (C5) positions. Therefore, direct bromination often leads to a mixture of products, making regiocontrol a significant challenge.

Direct bromination using electrophilic bromine sources is a common method for functionalizing aromatic rings. Reagents like N-bromosuccinimide (NBS) and dibromoisocyanuric acid (DBI) are widely used. organic-chemistry.orgmanac-inc.co.jp The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the choice of acid catalyst and solvent. researchgate.net

For instance, the bromination of isoquinoline itself with NBS in concentrated sulfuric acid at low temperatures yields 5-bromoisoquinoline (B27571) with high regioselectivity. researchgate.netorgsyn.org This selectivity is attributed to the protonation of the isoquinoline nitrogen, which deactivates the heterocyclic ring towards electrophilic attack, favoring substitution on the carbocyclic ring. researchgate.net A similar strategy applied to isoquinolin-7-ol would likely favor bromination at C5 or lead to a mixture.

Dibromoisocyanuric acid (DBI) is a powerful brominating agent capable of functionalizing even deactivated aromatic rings. manac-inc.co.jp In strong acids like trifluoromethanesulfonic acid (CF3SO3H), DBI can effectively brominate benzazines. researchgate.net The use of such highly acidic media could potentially alter the regiochemical outcome for isoquinolin-7-ol.

Recent studies have also shown that NBS can be "activated" through halogen bonding with Lewis basic additives like lactic acid derivatives, enhancing its electrophilicity. nsf.gov Such methods may offer alternative pathways to control regioselectivity in challenging substrates.

Reagent Substrate Conditions Product(s) Yield Reference
NBSIsoquinolineH₂SO₄, -25°C to -18°C5-Bromoisoquinoline47-49% orgsyn.org
NBS1,2,3,4-TetrahydroquinolineAIBN, CHCl₃, 70W lamp4,6,8-Tribromoquinoline75% nih.gov
DBIIsoquinolineCF₃SO₃H5-Bromoisoquinoline researchgate.net
Molecular Bromine6-HydroxytetrahydroisoquinolineVarious temperatures5-Bromo-6-hydroxytetrahydroisoquinolineHigh researchgate.netcornell.edu

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation of the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂F₄).

In the context of 1-bromoisoquinolin-7-ol, the hydroxyl group at C7 is a potential DMG. However, as an acidic proton is present, it would first be deprotonated. The resulting phenoxide is a poor DMG. Therefore, the hydroxyl group must be protected with a group that can also function as a DMG. Common choices include methoxy (OMe), carbamate (B1207046) (OCONR₂), or sulfamate (B1201201) groups. uwindsor.canih.gov For example, an O-carbamate group at C7 could direct lithiation to the C8 position. To achieve C1 bromination, a different strategy would be needed, perhaps involving a DMG placed at the C2 (nitrogen) position of a dihydroisoquinoline precursor, which could potentially direct lithiation to C1.

Protecting groups are indispensable in multi-step synthesis to ensure chemoselectivity. wikipedia.orguchicago.edu In the synthesis of this compound, the C7-hydroxyl group is a key functional group that influences reactivity and may require protection.

Protecting the hydroxyl group serves two main purposes:

Preventing Unwanted Reactions : The acidic proton of the hydroxyl group would interfere with organometallic reagents used in DoM or cross-coupling reactions.

Modulating Regioselectivity : Converting the hydroxyl group to a different functional group (e.g., an ether or ester) alters its electronic and steric properties, thereby changing its directing effect in electrophilic substitution reactions. weebly.com

For example, converting the C7-OH to a bulky silyl (B83357) ether could sterically hinder attack at the C6 and C8 positions, potentially making other sites more accessible. Alternatively, as mentioned in the DoM section, converting it to a directing group like a carbamate is essential for that strategy. The choice of protecting group is critical; it must be stable to the bromination conditions and easily removable at the end of the synthesis without affecting the rest of the molecule. uchicago.edu

Multi-Component Reaction Sequences for Isoquinoline Framework Construction

Multi-component reactions (MCRs) offer significant advantages in efficiency and operational simplicity by combining three or more starting materials in a single step to form a complex product. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of isoquinoline and isoquinolinone scaffolds. beilstein-journals.orgacs.orgbeilstein-journals.org

One such strategy involves a Groebke–Blackburn–Bienaymé (GBB) reaction, which can be followed by further transformations like intramolecular Diels-Alder (IMDA) and aromatization to build fused isoquinolinone systems. beilstein-journals.orgnih.govbeilstein-journals.org By choosing an appropriately substituted 2-formylbenzoate (B1231588) derivative as a starting material, a hydroxyl or protected hydroxyl group could be incorporated at the desired position to furnish a 7-hydroxyisoquinoline (B188741) precursor. The efficiency of MCRs makes them an attractive option for rapidly assembling the core structure needed for the final product. acs.org

Palladium-Catalyzed Transformations for Bromoisoquinoline Assembly

Palladium-catalyzed reactions have become powerful tools for the construction of heterocyclic compounds due to their mild conditions and high functional group tolerance. nih.govmdpi.com These methods can be used to either form the isoquinoline ring itself or to introduce the bromo substituent.

One strategy involves the palladium-catalyzed α-arylation of enolates. rsc.orgnih.gov In this approach, an enolate is coupled with an ortho-functionalized aryl halide. The resulting product can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This method is highly regioselective and tolerates a wide range of substituents. rsc.orgnih.gov To synthesize a 1-bromo-7-hydroxyisoquinoline derivative, one could start with a 2,3-dihalo-5-hydroxy-toluene derivative and perform sequential couplings and cyclization.

Another powerful approach is the palladium-catalyzed halopalladation cyclization of 2-alkynyl benzyl (B1604629) azides. This method can selectively produce 4-bromoisoquinolines or 4-bromoisoquinolones depending on the reaction conditions, demonstrating how palladium catalysis can be used to introduce bromine during the ring-forming step. researchgate.net Adapting this methodology could potentially allow for the synthesis of 1-bromo isomers.

Catalyst/Reagents Reaction Type Description Reference
Pd(OAc)₂, Et₃NHeck CouplingCoupling of iodo-anilines with methyl acrylate, followed by acid-catalyzed cyclization to form quinolin-2(1H)-ones. nih.gov
Pd Catalyst, Baseα-Arylation of KetonesCoupling of a ketone enolate with an o-haloaryl ketone, followed by cyclization with ammonia to form the isoquinoline. nih.gov
PdBr₂, CuBr₂, LiBrHalopalladation/CyclizationCyclization of 2-alkynyl benzyl azides to form 4-bromoisoquinolines. researchgate.net
Pd(dppf)Cl₂, Na₂CO₃, NBu₄BrSuzuki CouplingCross-coupling of bromo-substituted heterocycles with boronic esters to form complex conjugated systems. mdpi.com

C-H Activation/Annulation Approaches

Direct C-H activation and annulation strategies represent a powerful and atom-economical approach for the construction of the isoquinoline framework. These methods circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic sequence. A notable example involves the palladium-catalyzed C-H activation/annulation of N-alkylanilines with bromoalkynes to afford functionalized 3-bromoindoles, a reaction that showcases high atom economy and excellent chemo- and regioselectivity. rsc.org This type of transformation highlights the potential for direct C-H functionalization in building complex heterocyclic systems.

Similarly, the synthesis of isoquinolinones has been achieved through a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, providing access to a variety of 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com The success of these methods suggests that a similar C-H activation strategy could be envisioned for the synthesis of this compound, potentially starting from a suitably substituted benzene (B151609) derivative.

Cross-Coupling Methodologies for Isoquinoline Scaffolds

Cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Several prominent cross-coupling reactions have been extensively utilized in the synthesis and functionalization of isoquinoline scaffolds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a widely used method for constructing biaryl and substituted aromatic systems. wikipedia.orglibretexts.orgyoutube.com This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. libretexts.orgyoutube.com A two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been developed utilizing a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by a platinum-catalyzed cyclization. nih.gov The Suzuki coupling has also been employed in the synthesis of various biologically active molecules containing the isoquinoline core. researchgate.net However, potential side reactions such as homo-coupling and dehalogenation can occur, and the reactivity of certain substrates can be limited. youtube.comnih.gov

Negishi Coupling:

The Negishi coupling reaction provides another powerful method for carbon-carbon bond formation, coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A key advantage of the Negishi reaction is its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org This reaction has been successfully applied to the synthesis of complex molecules and is known for its high efficiency and selectivity. numberanalytics.comnih.gov For instance, a Negishi coupling was a key step in the synthesis of α-heteroaryl-α-amino acid building blocks. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This reaction has proven to be highly versatile and has been instrumental in the synthesis of numerous nitrogen-containing heterocyclic compounds, including isoquinoline derivatives. acs.orgarkat-usa.orggoogle.com The reaction conditions can be tailored to accommodate a wide range of substrates, including those with sensitive functional groups. acs.org For example, the Buchwald-Hartwig reaction has been used for the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides and for the coupling of 6-bromoisoquinoline-1-carbonitrile (B1380134) with a chiral amine on a kilogram scale. acs.org

Coupling ReactionCatalystCoupling PartnersKey Features
Suzuki Palladium complexOrganoboron compound + Organic halideMild conditions, high functional group tolerance. wikipedia.orglibretexts.org
Negishi Nickel or Palladium complexOrganozinc compound + Organic halideCouples sp³, sp², and sp carbons; high efficiency. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Palladium complexAmine + Aryl halideForms C-N bonds; wide substrate scope. wikipedia.org

Novel Catalytic Systems in this compound Synthesis

The development of novel and more efficient catalytic systems is a continuous pursuit in organic synthesis. For the synthesis of isoquinoline derivatives, several innovative catalytic approaches have been reported. Palladium-catalyzed reactions, in particular, have shown great promise. For example, palladium-catalyzed oxidative C-H activation/annulation reactions provide a direct route to functionalized indole (B1671886) and isoquinoline systems. rsc.orgmdpi.com

In the realm of cross-coupling, advancements in ligand design have led to the development of highly active and selective catalysts. For instance, the use of specific phosphine (B1218219) ligands in Buchwald-Hartwig aminations has enabled the coupling of challenging substrates with improved yields. acs.orgarkat-usa.org Similarly, the development of new palladium catalysts has expanded the scope of Suzuki and Negishi couplings to include previously unreactive substrates. organic-chemistry.orgrsc.org Microwave-assisted palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of developing any synthetic methodology to maximize product yield and selectivity while minimizing side reactions. numberanalytics.com Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For instance, in the synthesis of isoquinolinones via C-H activation, it was found that the reaction required elevated temperatures, with the optimal temperature being 85 °C to ensure good yield and a reasonable reaction time. mdpi.com In cross-coupling reactions, the choice of base can significantly impact the outcome. A study on the synthesis of vinyl sulfone-tethered benzofurans and indoles found that cesium carbonate was a highly effective catalyst for the intramolecular cyclization. researchgate.net

The screening of different ligands is also crucial. In a study on the Buchwald-Hartwig amination of isoquinolin-3-amine, JohnPhos and Xantphos were identified as the most effective ligands. arkat-usa.org Furthermore, the use of machine learning and robotic experimentation is emerging as a powerful strategy for the high-throughput optimization of reaction conditions, as demonstrated in the discovery of general conditions for heteroaryl Suzuki-Miyaura coupling. illinois.edu This data-driven approach can significantly accelerate the identification of optimal reaction parameters, leading to improved yields and a better understanding of the reaction landscape. illinois.edu

ParameterEffect on ReactionExample
Temperature Influences reaction rate and selectivity.Optimal temperature of 85 °C for isoquinolinone synthesis via C-H activation. mdpi.com
Base Can act as a catalyst and influence reactivity.Cesium carbonate found to be highly effective in the synthesis of benzofurans. researchgate.net
Ligand Affects catalyst activity and selectivity.JohnPhos and Xantphos identified as optimal ligands for a Buchwald-Hartwig amination. arkat-usa.org
Solvent Can influence solubility and reaction pathways.Solvent-free conditions were compared to solvent-based reactions in an amidation study. researchgate.net

Reactivity and Chemical Transformations of 1 Bromoisoquinolin 7 Ol

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom at the C1 position of the isoquinoline (B145761) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. This allows for the displacement of the bromide ion by a variety of nucleophiles under relatively mild conditions.

The displacement of the C1-bromine with nitrogen-based nucleophiles provides a direct route to 1-aminoisoquinoline (B73089) derivatives. These reactions are typically carried out by heating 1-bromoisoquinolin-7-ol with an amine, which can be a primary or secondary amine, or ammonia (B1221849). The reaction often proceeds in a suitable solvent, and in some cases, the use of a base or a catalyst can facilitate the transformation. This method is crucial for the synthesis of compounds with potential biological activity, as the 1-aminoisoquinoline core is a key pharmacophore.

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), can readily displace the bromine atom to form 1-alkoxy- or 1-aryloxy-isoquinolin-7-ol derivatives. These ether linkages are typically formed by treating the substrate with the corresponding alcohol in the presence of a base like sodium hydride or potassium carbonate. Similarly, sulfur-based nucleophiles, like thiolates (RS⁻), can be employed to synthesize 1-thioether analogues, which are also of interest in medicinal chemistry.

The formation of new carbon-carbon bonds at the C1 position can be achieved through nucleophilic substitution with carbon-based nucleophiles. Reagents such as cyanide ions, enolates, or organometallic compounds can be used to introduce a variety of carbon-containing substituents. These reactions expand the molecular complexity and are fundamental in building more elaborate chemical structures based on the isoquinoline framework.

Further Functionalization of the Hydroxyl Group

The hydroxyl group at the C7 position offers another site for chemical modification. Standard reactions for phenols can be applied to this compound, allowing for the introduction of a wide range of functional groups.

One common transformation is its conversion into a triflate (trifluoromethanesulfonyl ester). This is typically achieved by reacting the hydroxyl group with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine (B92270). The resulting triflate is an excellent leaving group, making the C7 position susceptible to various transition metal-catalyzed cross-coupling reactions.

Additionally, the hydroxyl group can undergo O-alkylation to form ethers via the Williamson ether synthesis. wikipedia.orgyoutube.com This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide. Esterification, through reaction with acyl chlorides or carboxylic anhydrides, is another straightforward functionalization to produce the corresponding esters. beilstein-journals.org

Table 1: Representative Functionalization of the Hydroxyl Group

Reaction Type Reagent Product Type
Trillate Formation Trifluoromethanesulfonic anhydride, Pyridine 7-O-Triflylisoquinoline
Ether Synthesis Alkyl halide, Base (e.g., K₂CO₃) 7-Alkoxyisoquinoline

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring system is directed by the existing substituents. The hydroxyl group at C7 is a strongly activating, ortho-, para-directing group, while the bromine at C1 is a deactivating, ortho-, para-directing group. The isoquinoline ring itself is generally deactivated towards electrophilic attack, especially the pyridine ring.

The powerful activating effect of the C7-hydroxyl group dominates the regioselectivity of EAS reactions. Therefore, electrophiles are expected to preferentially attack the position ortho to the hydroxyl group, which is the C8 position. This has been demonstrated in related systems; for instance, 7-hydroxyisoquinoline (B188741) undergoes aminomethylation with formaldehyde (B43269) and piperidine (B6355638) to yield 7-hydroxy-8-piperidinomethylisoquinoline. google.com Analogous reactivity is seen in the nitration of 7-hydroxy-4-methylcoumarin, where nitration occurs at the C6 and C8 positions (ortho and para to the hydroxyl group). researchgate.net For this compound, the C8 position is the most likely site for electrophilic attack such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Nitration HNO₃/H₂SO₄ 1-Bromo-8-nitroisoquinolin-7-ol
Bromination Br₂/FeBr₃ 1,8-Dibromoisoquinolin-7-ol
Sulfonation Fuming H₂SO₄ This compound-8-sulfonic acid

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems

The bromine atom at C1 serves as an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecules, including extended conjugated systems, from simple precursors. Aryl bromides are common substrates for these transformations. jk-sci.combeilstein-journals.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds. jk-sci.comwikipedia.orgyoutube.com

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This allows for the introduction of vinyl groups.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for synthesizing aryl-alkyne structures.

These coupling reactions on this compound would yield products where the bromine atom is replaced by an aryl, vinyl, or alkynyl group, respectively, thereby extending the conjugated π-system of the molecule.

Table 3: Potential Transition Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 1-Arylisoquinolin-7-ol
Heck-Mizoroki Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) 1-Vinylisoquinolin-7-ol

Ring Modification and Rearrangement Pathways

Information regarding ring modification and rearrangement pathways specifically for this compound is scarce in the surveyed literature. Such transformations would involve the alteration of the fundamental isoquinoline scaffold. Generally, such reactions are less common than substitutions at the periphery of the ring system and would require more forcing conditions or specialized reagents to disrupt the aromatic system.

Mechanistic Elucidation of Key Reaction Pathways

A detailed mechanistic understanding of reactions is crucial for their optimization and broader application. For the cross-coupling reactions involving this compound, the general mechanisms are presumed to follow established pathways for palladium-catalyzed transformations. wikipedia.orgresearchgate.net

The catalytic cycle for reactions like Sonogashira, Heck, and Stille generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. wikipedia.orgwikipedia.org

Transmetalation (for Stille and Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center. wikipedia.orgwikipedia.org

Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.orgwikipedia.org

There are no specific kinetic isotope effect (KIE) studies reported for reactions involving this compound in the reviewed literature. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Such studies are powerful tools for probing reaction mechanisms. pharmacy180.comnumberanalytics.combaranlab.org For instance, a primary deuterium (B1214612) KIE (kH/kD > 1) observed upon replacing a C-H bond with a C-D bond would indicate that this bond is broken in the rate-determining step of the reaction. pharmacy180.comlibretexts.org

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. For palladium-catalyzed cross-coupling reactions, intermediates such as the oxidative addition product (an organopalladium(II) complex) are often proposed. libretexts.org However, these intermediates are typically transient and difficult to isolate. No studies detailing the isolation and characterization of reaction intermediates for transformations of this compound were found in the surveyed literature.

While palladium-catalyzed cross-coupling reactions are generally considered to proceed through ionic pathways involving formal Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, the involvement of radical intermediates has also been proposed, particularly with nickel catalysts. nih.govnih.gov Radical pathways can be initiated by single-electron transfer (SET) processes. thieme-connect.de For this compound, there is no specific evidence in the reviewed literature to suggest a deviation from the generally accepted ionic mechanisms for the common palladium-catalyzed reactions. Distinguishing between these pathways would require specific mechanistic probes and studies that have not been reported for this particular compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of 1-bromoisoquinolin-7-ol, NMR is indispensable for confirming the core structure and determining the position and nature of any modifications.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in this analytical process. In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons. rsc.org For instance, in isoquinoline (B145761) derivatives, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their exact shifts influenced by the positions of substituents like the bromine atom and the hydroxyl group. rsc.orgsemanticscholar.org

¹³C NMR provides information on the carbon framework of the molecule. rsc.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. For example, carbons bonded to the electronegative bromine or oxygen atoms in this compound derivatives would be expected to resonate at different frequencies compared to unsubstituted carbons. rsc.org

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and establish definitive connectivities. libretexts.org These techniques correlate signals within the same spectrum (homonuclear) or between different nuclei (heteronuclear), providing a more complete picture of the molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. ipb.ptresearchgate.net Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems within the molecule. This is crucial for assigning protons on the isoquinoline ring system and any attached side chains. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.ptfrontiersin.org Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, enabling unambiguous assignment of carbon resonances based on the already assigned proton spectrum. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. ipb.ptfrontiersin.org HMBC is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations between a proton on the isoquinoline ring and a carbon atom in a substituent, confirming the point of attachment. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. ipb.ptfrontiersin.org This through-space correlation is invaluable for determining stereochemistry and the three-dimensional conformation of molecules. For instance, NOESY can reveal the relative orientation of substituents on the isoquinoline ring. researchgate.netmdpi.com

A combination of these 2D NMR techniques is often employed for the complete and unambiguous structural elucidation of complex isoquinoline derivatives. mdpi.comfrontiersin.org

When derivatives of this compound incorporate other NMR-active nuclei, heteronuclear NMR experiments targeting these specific isotopes can provide unique and valuable structural information. A prime example is ⁷⁷Se NMR for selenium-containing derivatives. nih.gov

Selenium-77 (⁷⁷Se) is a spin-1/2 nucleus with a natural abundance of 7.63%, making it amenable to NMR studies. huji.ac.ilnorthwestern.edu ⁷⁷Se NMR is highly sensitive to the electronic environment around the selenium atom, with chemical shifts spanning a very wide range (over 3000 ppm). northwestern.edu This large chemical shift dispersion means that even subtle changes in the selenium's coordination or oxidation state result in significant changes in its resonance frequency, making it an excellent probe for studying the structure of organoselenium compounds. huji.ac.il

In the context of isoquinoline derivatives, ⁷⁷Se NMR can be used to confirm the successful incorporation of selenium into the molecule and to probe the nature of the selenium-containing functional group. nih.govacs.org The chemical shift of the ⁷⁷Se nucleus can provide information about whether the selenium is present as a selenide, diselenide, selenoether, or other functional group. acs.orgscribd.com For example, the ⁷⁷Se NMR chemical shifts for various 4-(organoselanyl)isoquinoline-2-oxides have been reported, with values ranging from approximately 295 to 350 ppm, depending on the substituent on the selenium atom. nih.govacs.orgscribd.com

Furthermore, coupling between ⁷⁷Se and other nuclei, such as ¹H and ¹³C, can be observed in the respective NMR spectra, providing additional structural information. huji.ac.il These couplings, which can occur over one to several bonds, can help to confirm the connectivity of the selenium atom within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. rsc.orgnih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. scribd.com

This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For example, by comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct formula can be confidently assigned. This is particularly important for derivatives of this compound, as the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) creates a characteristic isotopic pattern that can be precisely measured by HRMS.

The process typically involves ionizing the sample, often using "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and keep the molecule intact. The resulting ions are then separated based on their m/z ratio in a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

For example, the HRMS data for a selenium-containing isoquinoline derivative, 4-(p-tolylselanyl)isoquinoline-2-oxide, showed a calculated m/z for the protonated molecule [M+H]⁺ of 316.0235, with the experimentally found value being 316.0233, confirming the molecular formula C₁₆H₁₄NOSe. nih.gov Similarly, for a non-selenium containing derivative, (1S,2S)-2-(isoquinolin-1-yl)cyclohexan-1-ol, the calculated m/z for [M+H]⁺ was 228.1383, and the found value was 228.1385, confirming the formula C₁₅H₁₈NO. rsc.org

Table 1: Representative HRMS Data for Isoquinoline Derivatives

CompoundMolecular FormulaIonCalculated m/zFound m/zReference
4-(p-Tolylselanyl)isoquinoline-2-oxideC₁₆H₁₄NOSe[M+H]⁺316.0235316.0233 nih.gov
(1S,2S)-2-(Isoquinolin-1-yl)cyclohexan-1-olC₁₅H₁₈NO[M+H]⁺228.1383228.1385 rsc.org
1-(6-Bromo-1-methylisoquinolin-3-yl)cycloheptan-1-olC₁₇H₂₁BrNO[M+H]⁺334.0801334.0807 rsc.org
4-PhenethylisoquinolineC₁₇H₁₆N[M+H]⁺234.1279234.1277 semanticscholar.org

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying the functional groups present in a molecule, as different types of bonds (e.g., C=O, O-H, N-H, C-Br) vibrate at characteristic frequencies when they absorb infrared radiation (in FTIR) or scatter incident light (in Raman). rtilab.com

FTIR Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. rtilab.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode. For derivatives of this compound, FTIR is particularly useful for confirming the presence of key functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C=N and C=C stretches: The aromatic isoquinoline ring will show a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) would appear in the 1260-1000 cm⁻¹ region.

C-Br stretch: The carbon-bromine bond typically shows a stretching vibration in the "fingerprint region" at lower wavenumbers, often below 600 cm⁻¹.

For example, the FTIR spectrum of 7-bromoisoquinolin-1-ol (B1280384) has been recorded using a KBr technique. nih.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give strong Raman signals. For isoquinoline derivatives, Raman spectroscopy can provide valuable information about the aromatic ring system and the C-Br bond. usda.gov It is also a useful technique for monitoring polymorphic transitions in solid-state samples. nih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
O-H (hydroxyl)Stretching3200-3600 (broad)FTIR
C-H (aromatic)Stretching3000-3100FTIR, Raman
C=C / C=N (aromatic ring)Stretching1400-1650FTIR, Raman
C-O (phenol)Stretching1260-1000FTIR
C-BrStretching< 600FTIR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule and its excited states. These techniques are particularly sensitive to conjugated π-systems, such as the aromatic isoquinoline ring.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. msu.edu The resulting spectrum is a plot of absorbance versus wavelength. Conjugated aromatic systems like isoquinoline and its derivatives exhibit characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the extent of conjugation and the presence of auxochromic (e.g., -OH) and chromophoric (e.g., -Br) groups. For instance, the UV-Vis absorption spectra of various isoquinoline derivatives have been studied, showing how substitution patterns affect the electronic transitions. mdpi.comresearchgate.net

Fluorescence Spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules that absorb UV-Vis light are fluorescent. The isoquinoline scaffold, however, is known to be a part of many fluorescent compounds. mdpi.com The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly sensitive to the molecular structure and environment. Protonation of the isoquinoline nitrogen, for example, has been shown to significantly enhance fluorescence intensity. researchgate.net The introduction of different substituents onto the this compound core would be expected to modulate its fluorescent properties, potentially leading to the development of novel fluorescent probes. rsc.org

Table 3: Photophysical Data for a Representative Isoquinoline Derivative

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Reference
1-(Isoquinolin-3-yl)azetidin-2-one (3a)0.1 M H₂SO₄33639054 mdpi.com
1-(Isoquinolin-3-yl)imidazolidin-2-one (3e)0.1 M H₂SO₄34541065 researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

The method requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined.

For derivatives of this compound, X-ray crystallography would provide unambiguous proof of the substitution pattern on the isoquinoline ring, the conformation of any substituents, and details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For example, the structure of 7-bromo-5,8-dimethylisoquinoline was confirmed by single-crystal X-ray analysis, which definitively established the position of the bromine atom. clockss.org Similarly, the structures of various other complex isoquinoline derivatives have been elucidated using this powerful technique. mdpi.commdpi.com This level of detail is crucial for understanding structure-activity relationships and for rational drug design.

Chromatographic Techniques for Separation and Purity Assessment of Novel Products (e.g., HPLC, GC-MS, TLC for reaction monitoring)

The synthesis of novel derivatives from this compound necessitates robust analytical methods to monitor reaction progress, separate the desired products from complex mixtures, and accurately assess their purity. Chromatographic techniques are indispensable tools in this regard, offering a range of methodologies suited for different stages of the research and development process. nih.govoup.com.au These methods work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orgijnrd.org The choice of technique depends on factors such as the polarity, volatility, and thermal stability of the analytes, as well as the scale of the separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique primarily used for the qualitative monitoring of chemical reactions. sigmaaldrich.comchromtech.com It allows chemists to quickly determine if a starting material has been consumed and if new products have formed. wikipedia.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel (the stationary phase). wikipedia.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, separating the components of the spotted mixture. wikipedia.org

For monitoring the synthesis of this compound derivatives, a typical TLC plate would have three lanes:

Lane 1: The starting material (e.g., this compound).

Lane 2: A "co-spot" containing both the starting material and the reaction mixture. rochester.edu

Lane 3: The reaction mixture. rochester.edu

This setup helps to unambiguously identify the spots corresponding to the reactant and the product(s). wikipedia.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify. msu.edu The separation is based on the polarity of the compounds; in a normal-phase system (polar stationary phase like silica gel), less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have stronger interactions with the stationary phase and travel shorter distances (lower Rf). msu.edu

Visualization of the separated spots is often achieved by using a UV lamp, as isoquinoline derivatives are typically UV-active. rochester.edu

Table 1: Typical TLC Parameters for Monitoring this compound Derivative Synthesis

ParameterDescriptionCommon Selection for Isoquinoline Derivatives
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 F254 is most common for normal-phase chromatography. sigmaaldrich.com
Mobile Phase (Eluent) A solvent or mixture of solvents used to move the sample up the plate.Mixtures of ethyl acetate (B1210297) and hexane (B92381) or methanol (B129727) and dichloromethane (B109758) (DCM) are frequently used, with the ratio adjusted to achieve optimal separation (product Rf of ~0.3-0.5). rochester.eduacs.orgmdpi.com
Visualization Method used to see the separated compound spots.UV light (at 254 nm) is standard for aromatic compounds like isoquinolines. rochester.edu Staining with agents like potassium permanganate (B83412) can also be used.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. nih.gov It offers significantly higher resolution and sensitivity than TLC, making it the method of choice for determining the purity of synthesized this compound derivatives. nih.govpan.olsztyn.pl

In HPLC, a liquid solvent (mobile phase) containing the sample is forced through a column packed with a solid adsorbent material (stationary phase) at high pressure. nih.gov The components of the sample are separated based on their different interactions with the stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds like isoquinoline derivatives. nih.gov

Stationary Phase: A nonpolar material, typically silica that has been surface-modified with C18 (octadecyl) alkyl chains. nih.gov

Mobile Phase: A polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) (MeCN) or methanol (MeOH). nih.govresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to separate compounds with a range of polarities. nih.gov Additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and resolution. nih.gov

The output from the detector is a chromatogram, which shows peaks corresponding to the different components of the mixture. The purity of the target compound is typically calculated as the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net Research findings often report purities of >95% as determined by HPLC for newly synthesized compounds. nih.gov

Table 2: Illustrative HPLC Conditions for Purity Analysis of a this compound Derivative

ParameterDescriptionExample Condition
Column The heart of the HPLC system where separation occurs.C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). researchgate.net
Mobile Phase The solvent system that carries the sample through the column.A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). nih.gov
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min. pan.olsztyn.pl
Detector The device that measures the eluting components.UV-Vis Diode Array Detector (DAD), monitoring at wavelengths such as 215 nm, 254 nm, or the λmax of the specific derivative. nih.govresearchgate.net
Purity Determination Calculation based on the resulting chromatogram.Peak area percentage; successful syntheses yield purities >95%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromtech.com It is ideal for the separation and identification of volatile and thermally stable compounds. jfda-online.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. chromtech.com The separation is achieved as the analyte, carried by an inert carrier gas (e.g., helium), interacts with the stationary phase coated on the inside of the column. rjptonline.org Compounds elute from the column at different times (retention times) based on their boiling points and polarity.

The eluting compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the molecular weight. fu-berlin.de

Many isoquinoline derivatives, particularly those with polar functional groups like the hydroxyl group in this compound, may not be sufficiently volatile for direct GC-MS analysis. In such cases, a chemical derivatization step is employed prior to analysis. jfda-online.com Silylation, for instance, involves reacting the polar -OH group with a silylating agent to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability. fu-berlin.de

Table 3: General GC-MS Parameters for the Analysis of Derivatized Isoquinolines

ParameterDescriptionExample Condition
Derivatization Chemical modification to increase volatility.Silylation of hydroxyl groups. fu-berlin.de
GC Column A fused-silica capillary column where separation occurs.HP-5MS or similar nonpolar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). cedre.fr
Carrier Gas Inert gas to move the sample through the column.Helium at a constant flow rate. rjptonline.org
Injector Temperature Temperature at which the sample is vaporized.280-300 °C. rjptonline.orgcedre.fr
Oven Program Temperature gradient used to elute compounds.A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C). rjptonline.org
Detector Mass Spectrometer operating in Electron Ionization (EI) mode.EI at 70 eV is standard for creating reproducible fragmentation patterns for library matching. rjptonline.org

Computational and Theoretical Studies of 1 Bromoisoquinolin 7 Ol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying organic molecules. google.come-bookshelf.de DFT provides a balance between accuracy and computational cost, making it possible to model the properties of complex systems like substituted isoquinolines. arxiv.orgcond-mat.de Methods like B3LYP, often paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties for quinoline (B57606) derivatives. researchgate.netresearchgate.net

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory, a key component of these calculations, describes the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. science.gov

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 1-Chloroisoquinoline Calculated at the B3LYP/6-31+G(d,p) level of theory.

ParameterEnergy (eV)
EHOMO-6.64
ELUMO-1.54
Energy Gap (ΔE) 5.10

This data is illustrative for the analogue 1-chloroisoquinoline, based on findings from related computational studies. researchgate.net

Aromaticity is a fundamental concept in chemistry linked to cyclic electron delocalization, which imparts significant stability to molecules. mdpi.com This property can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. mdpi.com For the analogue 1-chloroisoquinoline, the HOMA index has been calculated to assess the aromatic character of its rings. researchgate.net

Electronic criteria for aromaticity are also widely used. These include the para-delocalization index (PDI), the aromatic fluctuation index (FLU), and the multicenter delocalization index (MCI). researchgate.netnih.govrsc.org These indices are derived from the electron density and quantify the extent of electron sharing between atoms in a ring. nih.govchemrxiv.org Studies on benzene (B151609) derivatives and other heterocyclic systems show that these delocalization-based indicators are highly sensitive to even slight changes in aromaticity caused by substitution. nih.gov For 1-bromoisoquinolin-7-ol, such calculations would reveal how the bromine and hydroxyl substituents modulate the electron delocalization and aromatic character of the isoquinoline (B145761) core.

Prediction of Chemical Reactivity and Site Selectivity (e.g., Fukui functions, Molecular Electrostatic Potential (MEP))

Computational methods are invaluable for predicting the most likely sites of chemical attack on a molecule. researchgate.netrsc.org The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface. researchgate.net Red regions indicate negative potential (electron-rich areas) prone to electrophilic attack, while blue regions show positive potential (electron-poor areas) susceptible to nucleophilic attack. researchgate.net

Conceptual DFT provides more quantitative reactivity descriptors. The Fukui function, f(r), is a key descriptor that identifies which atoms in a molecule are most likely to accept or donate electrons. scm.commit.edu It can be condensed to atomic sites to predict the most electrophilic and nucleophilic centers. scm.com For analogues like 1-chloroisoquinoline, Fukui functions have been used to probe the local reactivity and site selectivity, providing a detailed picture of its chemical behavior. researchgate.net These tools are essential for rationalizing and predicting the outcomes of chemical reactions involving substituted isoquinolines. mit.edupsu.edu

Theoretical Modeling of Reaction Mechanisms and Transition States

Understanding the step-by-step mechanism of a chemical reaction is crucial for controlling its outcome. Theoretical modeling allows for the exploration of reaction pathways and the characterization of transient species like intermediates and transition states (TS). sumitomo-chem.co.jpsmu.edu A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy barrier between reactants and products. wikipedia.org

By employing methods like DFT, chemists can calculate the potential energy surface (PES) for a reaction, mapping the energy of the system as a function of the geometry of the reacting molecules. researchgate.netmit.edu This allows for the identification of the minimum energy path and the calculation of the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. sumitomo-chem.co.jpmit.edu While specific reaction mechanisms involving this compound have not been modeled, the general principles of transition state theory and computational PES analysis are routinely applied to study reactions of related heterocyclic compounds, such as SN2 reactions or metal-catalyzed cross-couplings. researchgate.netacs.org

Conformational Analysis and Tautomerism Studies

Many organic molecules can exist in different spatial arrangements (conformations) or as different structural isomers that are in equilibrium (tautomers). For this compound, the hydroxyl group introduces the possibility of tautomerism, specifically lactam-lactim tautomerism, where the proton can move from the oxygen atom to the ring nitrogen, forming an isoquinolinone structure. nih.govresearchgate.net

Computational chemistry is a powerful tool for determining the relative stabilities of different conformers and tautomers. researchgate.netnih.gov By calculating the Gibbs free energy of each possible structure, researchers can predict the most stable form and the equilibrium populations of different species under various conditions. nih.govconicet.gov.ar For various hydroxyquinolines and related heterocycles, DFT calculations have shown that the relative stability of tautomers can be significantly influenced by substituents and solvent effects. researchgate.netresearchgate.net A conformational analysis would also involve studying the rotation around single bonds, such as the C-O bond of the hydroxyl group, to identify the lowest energy conformers. conicet.gov.ar

Table 2: General Tautomeric Forms of Hydroxyisoquinolines

Tautomer NameStructural DescriptionGeneral Stability Trend
Enol (Hydroxy) FormThe proton is attached to the exocyclic oxygen atom.Often the most stable form for many hydroxyquinolines. researchgate.net
Keto (Oxo) FormThe proton moves to the ring nitrogen, forming a carbonyl group.Can be the most stable tautomer in specific isomers, like 2-hydroxyquinoline. researchgate.net

This table presents generalized information based on studies of various hydroxyquinoline isomers. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. mdpi.com They have significant applications in technologies like optical switching and frequency conversion. nih.gov Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit large NLO responses. nih.gov

The key parameter for second-order NLO activity is the first hyperpolarizability (β). mdpi.com Quantum chemical calculations, particularly DFT, can reliably predict the hyperpolarizability of molecules. researchgate.netresearchgate.net Studies on analogues have shown that the presence of electron-donating and electron-accepting groups on an aromatic system can enhance the β value. researchgate.net For this compound, the electron-donating hydroxyl group and the electron-withdrawing bromine atom, coupled with the polarizable isoquinoline core, suggest it could possess NLO properties. Theoretical calculations of its dipole moment, polarizability, and first hyperpolarizability would be necessary to quantify this potential. mdpi.comresearchgate.netarxiv.org

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Synthetic Building Block

In the realm of organic chemistry, a building block is a molecule that can be used to assemble larger, more complex molecular architectures. wikipedia.orgsigmaaldrich.com 1-bromoisoquinolin-7-ol, with its reactive bromine and hydroxyl groups, serves as an exemplary building block for a variety of synthetic applications.

Precursor to Fused Polyheterocyclic Ring Systems

This compound is a valuable precursor for the synthesis of fused polyheterocyclic ring systems, which are structural motifs found in many biologically active compounds and functional materials. soton.ac.uk One notable example is the synthesis of thiazoloisoquinolines. cdnsciencepub.com The bromo and hydroxyl groups on the isoquinoline (B145761) core can be chemically modified to facilitate the annulation of a thiazole (B1198619) ring, leading to the formation of these complex heterocyclic structures. The specific reaction pathways often involve multi-step sequences that leverage the reactivity of the bromine atom for cross-coupling reactions and the hydroxyl group for cyclization reactions.

Intermediate for the Synthesis of Diverse Isoquinoline-Based Scaffolds

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds. nih.gov this compound serves as a key intermediate for the synthesis of a diverse array of isoquinoline-based scaffolds. nih.gov The bromine atom at the 1-position can be readily displaced or participate in various cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide range of substituents. This allows for the systematic modification of the isoquinoline core to explore structure-activity relationships and develop new therapeutic agents.

Development of Chemical Probes for Academic Research

Chemical probes are small molecules designed to selectively interact with specific proteins or other biological targets, enabling the study of their function in complex biological systems. promega.co.ukicr.ac.uk The development of high-quality chemical probes requires molecules with high affinity, selectivity, and known mechanisms of action. promega.co.uk The isoquinoline scaffold of this compound provides a foundation for the design of such probes. nih.gov By strategically modifying the core structure, researchers can develop molecules that specifically target and modulate the activity of proteins of interest, thereby advancing our understanding of cellular processes and disease mechanisms. nih.govresearchgate.net

Integration into Functional Materials for Optoelectronic Applications

The unique electronic and photophysical properties of the isoquinoline ring system make this compound and its derivatives attractive candidates for the development of functional materials for optoelectronic applications. Of particular interest is their potential use in organic solar cells (OSCs). nih.govmdpi.com The ability to tune the electronic properties of the isoquinoline core through chemical modification allows for the design of materials with optimized light absorption and charge transport characteristics. nih.gov By incorporating this compound-derived units into polymers or small molecules, researchers aim to create novel materials that can efficiently convert sunlight into electricity. mdpi.com

Design and Synthesis of Ligands for Coordination Chemistry Studies

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. ukri.orgrsc.org The design and synthesis of new ligands with specific coordination properties is crucial for the development of new catalysts, materials, and therapeutic agents. nih.govmdpi.com The nitrogen atom in the isoquinoline ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions. This allows for the design and synthesis of novel ligands that can form stable complexes with a variety of metals. mdpi.com The bromine atom provides a handle for further functionalization, enabling the creation of multidentate ligands with tailored electronic and steric properties for specific applications in coordination chemistry. ukri.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.